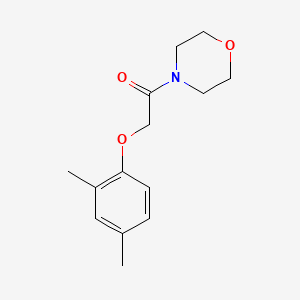
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate, also known as 1,3-DIOX, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid, with a melting point of 124 °C and a boiling point of 145 °C. 1,3-DIOX is a highly reactive compound and is used in the synthesis of a variety of organic and inorganic compounds, including drugs and dyes. It is also used in the production of polymers and other materials, and in the synthesis of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is based on its ability to form an intramolecular cyclic ether. This cyclic ether is formed by the reaction of anhydrous ammonia with an alkene or alkyne, which produces a 1,3-dioxolane compound. This cyclic ether can then be reacted with a carboxylic acid or an ester to produce this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-tumor properties. In addition, this compound has been shown to have a protective effect against oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate in lab experiments include its low cost and its ease of use. It is also relatively stable in a variety of conditions, and is relatively non-toxic. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has many potential applications in the future. It could be used in the synthesis of new drugs, dyes, and polymers. It could also be used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants. In addition, this compound could be used in the production of materials for use in medical devices, and in the development of new methods for the synthesis of pharmaceuticals. Finally, this compound could be used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new treatments for diseases.
Synthesis Methods
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate can be synthesized using a variety of methods, including the reaction of anhydrous ammonia with an alkene or alkyne. The reaction of anhydrous ammonia with an alkene or alkyne produces a 1,3-dioxolane compound, which can then be reacted with a carboxylic acid or an ester to produce this compound. Other methods of synthesis include the reaction of 1,3-dioxolane with an alcohol or aldehyde, and the reaction of 1,3-dioxolane with an acid or base.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has a wide range of applications in scientific research and laboratory experiments. It is used in the synthesis of a variety of organic and inorganic compounds, including drugs and dyes. It is also used in the production of polymers and other materials, and in the synthesis of pharmaceuticals and other chemicals. In addition, this compound is used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants. In addition, this compound is used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate' involves the condensation of 3-methyloxolane-3-carboxylic acid with phthalic anhydride, followed by cyclization and esterification reactions.", "Starting Materials": ["3-methyloxolane-3-carboxylic acid", "phthalic anhydride", "acetic anhydride", "sulfuric acid", "methanol"], "Reaction": ["Step 1: 3-methyloxolane-3-carboxylic acid is reacted with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to form the intermediate 3-methyloxolane-3-carboxylic acid phthalic anhydride anhydride", "Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the isoindole intermediate", "Step 3: The isoindole intermediate is then esterified with methanol in the presence of sulfuric acid to form the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate."] } | |
CAS RN |
2248378-18-7 |
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





